REACTION_CXSMILES
|
Cl[CH:2]1[C:6]([CH3:8])([CH3:7])[C:5]2[CH:9]=[C:10]([C:13]#[N:14])[CH:11]=[CH:12][C:4]=2[O:3]1.CC(C)=[O:17]>O>[C:13]([C:10]1[CH:11]=[CH:12][C:4]2[O:3][CH:2]([OH:17])[C:6]([CH3:8])([CH3:7])[C:5]=2[CH:9]=1)#[N:14]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
The product was then extracted into diethyl ether
|
Type
|
WASH
|
Details
|
the extracted solution then being washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
to give 1.7 g of crude product
|
Type
|
CUSTOM
|
Details
|
Recrystallisation from toluene
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=CC2=C(C(C(O2)O)(C)C)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |